molecular formula C17H27NO7 B569949 2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate CAS No. 116242-27-4

2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate

Cat. No.: B569949
CAS No.: 116242-27-4
M. Wt: 357.403
InChI Key: ORWUQAQITKSSRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethylene glycol derivatives. One common method includes reacting 4-aminobenzoic acid with ethylene glycol in the presence of an acid catalyst to form the ester . The reaction conditions often involve heating the reactants to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate primarily involves its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular targets include the skin’s surface, where it forms a protective barrier against UV radiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate is unique due to its specific structure, which provides excellent UV-absorbing properties. Its multiple hydroxyl and ethoxy groups enhance its solubility and stability in various formulations, making it a preferred choice in cosmetic and pharmaceutical applications .

Properties

CAS No.

116242-27-4

Molecular Formula

C17H27NO7

Molecular Weight

357.403

IUPAC Name

2-hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate

InChI

InChI=1S/C17H27NO7/c19-7-12-23-10-5-18(6-11-24-13-8-20)16-3-1-15(2-4-16)17(22)25-14-9-21/h1-4,19-21H,5-14H2

InChI Key

ORWUQAQITKSSRZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCCO)N(CCOCCO)CCOCCO

Synonyms

PEG-25;PABA Polyethylene Glycol (25) PABA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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